molecular formula C7H10O2 B12699494 (2R)-2-Ethyl-4-pentynoic acid CAS No. 134773-05-0

(2R)-2-Ethyl-4-pentynoic acid

Cat. No.: B12699494
CAS No.: 134773-05-0
M. Wt: 126.15 g/mol
InChI Key: SCVQTLFYEQFSLX-ZCFIWIBFSA-N
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Description

(2R)-2-Ethyl-4-pentynoic acid is an organic compound with a unique structure characterized by an ethyl group attached to the second carbon and a pentynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Ethyl-4-pentynoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry. One common method involves the alkylation of a suitable precursor with an ethyl group, followed by the introduction of the pentynoic acid moiety through a series of chemical reactions. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Ethyl-4-pentynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethyl and pentynoic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

(2R)-2-Ethyl-4-pentynoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in treating various diseases.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-Ethyl-4-pentynoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Methyl-4-pentynoic acid: Similar structure with a methyl group instead of an ethyl group.

    (2R)-2-Propyl-4-pentynoic acid: Contains a propyl group in place of the ethyl group.

    (2R)-2-Butyl-4-pentynoic acid: Features a butyl group instead of the ethyl group.

Uniqueness

(2R)-2-Ethyl-4-pentynoic acid is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

134773-05-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(2R)-2-ethylpent-4-ynoic acid

InChI

InChI=1S/C7H10O2/c1-3-5-6(4-2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9)/t6-/m1/s1

InChI Key

SCVQTLFYEQFSLX-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CC#C)C(=O)O

Canonical SMILES

CCC(CC#C)C(=O)O

Origin of Product

United States

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